molecular formula C7H9ClN2 B3024112 2-Chloro-N-ethylpyridin-5-amine CAS No. 120739-95-9

2-Chloro-N-ethylpyridin-5-amine

Cat. No.: B3024112
CAS No.: 120739-95-9
M. Wt: 156.61 g/mol
InChI Key: KQPKSECAKXTEMS-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis

The pyridine nucleus is a ubiquitous motif found in numerous natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. nih.gov Beyond its natural occurrence, the pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.govrsc.org Its presence in over 7,000 existing drug molecules underscores its importance in the pharmaceutical industry. nih.gov The basicity of the pyridine ring can enhance the water solubility of molecules, a desirable trait for therapeutic agents. nih.gov

The development of novel and efficient methods for the synthesis of substituted pyridines is an active area of research. nih.govorganic-chemistry.org Traditional methods often rely on condensation reactions of carbonyl compounds or cycloaddition strategies. nih.gov More contemporary approaches include transition-metal-catalyzed cross-coupling reactions, which offer a modular and flexible means to construct highly substituted pyridine derivatives. nih.govorganic-chemistry.org These methods often exhibit good functional group tolerance, allowing for the synthesis of a diverse library of compounds for various applications. nih.gov

Academic Research Context of 2-Chloro-N-ethylpyridin-5-amine within Heterocyclic Chemistry

Within the vast landscape of substituted pyridines, this compound emerges as a compound of interest for academic and industrial research. Its structure, featuring a chlorine atom at the 2-position and an ethylamino group at the 5-position, presents a versatile platform for further chemical transformations. The 2-chloro substituent is a particularly valuable handle for synthetic chemists. 2-Halopyridines are known to be excellent electrophilic partners in cross-coupling reactions, reacting regioselectively at the position adjacent to the nitrogen atom. nih.govresearchgate.net This reactivity allows for the introduction of a wide variety of substituents at the 2-position through reactions such as Suzuki-Miyaura, Stille, and other transition-metal-catalyzed couplings. nih.gov

The presence of the amino group at the 5-position offers another site for functionalization. For instance, it can be involved in the formation of new carbon-nitrogen or carbon-heteroatom bonds, further expanding the molecular diversity that can be generated from this starting material. The combination of these two reactive sites makes this compound a valuable intermediate in the synthesis of more complex molecules. Its utility is exemplified by its use in the preparation of various heterocyclic systems and as a building block in the synthesis of biologically active compounds.

The synthesis of related aminopyridine derivatives has been explored through various methods. For example, 2-amino-5-chloropyridine (B124133) can be prepared from 2-aminopyridine (B139424) using a chlorinating agent in the presence of an ionic liquid catalyst. google.com The amination of chloropyridines is a common strategy, and the reactivity can be influenced by the presence of other substituents on the ring. researchgate.net The synthesis of N-alkylated aminopyridines can also be achieved through various routes, including the reaction of a chloropyridine with an appropriate amine. googleapis.com

While specific research detailing the synthesis and reactions of this compound is not extensively documented in the provided search results, its structural motifs are present in a variety of researched compounds. For instance, the related compound 5-chloro-3-ethylpyridin-2-amine (B2398678) has been characterized, and its properties can offer insights into the behavior of its isomer. uni.lu Similarly, 6-chloro-5-ethylpyridin-2-amine (B2578229) is another documented isomer. uni.lu The study of such isomers helps to build a comprehensive understanding of the structure-activity relationships within this class of compounds.

The following table provides a summary of key properties for this compound and related compounds, where available.

Compound NameCAS NumberMolecular FormulaFurther Information
This compound120739-95-9C7H9ClN2Documentation including NMR, HPLC, and LC-MS is available from some suppliers. bldpharm.com
2-Amino-5-chloropyridine1072-98-6C5H5ClN2A known intermediate in the synthesis of pharmaceuticals. nih.gov
5-chloro-3-ethylpyridin-2-amineNot available in search resultsC7H9ClN2Characterized by its molecular formula and structure. uni.lu
6-chloro-5-ethylpyridin-2-amineNot available in search resultsC7H9ClN2Characterized by its molecular formula and structure. uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-N-ethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-2-9-6-3-4-7(8)10-5-6/h3-5,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPKSECAKXTEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro N Ethylpyridin 5 Amine and Analogous Pyridine Derivatives

Advanced Synthetic Routes to 2-Chloro-N-ethylpyridin-5-amine

The preparation of this compound can be approached through various synthetic strategies, ranging from established methods to the development of novel pathways aimed at improving efficiency and yield.

Exploration of Established Preparation Methods

One documented method for synthesizing this compound starts from 5-amino-2-chloropyridine (B41692). prepchem.com The initial step involves refluxing 5-amino-2-chloropyridine with ethyl orthoacetate. The resulting intermediate is then reduced using a suspension of lithium borohydride (B1222165) in dry tetrahydrofuran (B95107) (THF). prepchem.com The mixture is refluxed for an extended period to ensure the completion of the reaction. Following the reaction, a workup procedure involving acidification with hydrochloric acid, subsequent basification with sodium bicarbonate, and extraction with ethyl acetate (B1210297) yields the desired product, this compound, as pale yellowish-green crystals. prepchem.com

Another established route involves the catalytic hydrogenation of 2-chloro-5-trichloromethylpyridine in the presence of an amine, such as ethylamine, and a hydrogenation catalyst like Raney nickel. googleapis.com This one-step process is advantageous as it avoids the use of 2-chloro-5-monochloromethylpyridine, which is a skin irritant and requires multiple steps to synthesize. googleapis.com The reaction is typically carried out under hydrogen pressure at elevated temperatures.

A different approach starts from 2-chloro-5-formylpyridine, which undergoes a Wittig reaction with methyl triphenylphosphonium bromide in the presence of a strong base like potassium tert-butoxide to form 2-chloro-5-vinylpyridine. google.com Subsequent hydrogenation of the vinyl group using a catalyst such as Rh/C or Pd/C yields 2-chloro-5-ethylpyridine. google.com

Development of Novel Synthetic Pathways

Novel synthetic pathways often focus on improving regioselectivity, functional group tolerance, and reaction conditions. For instance, a process for preparing 2-chloro-5-aminomethylpyridines involves reacting 2-chloro-5-trichloromethylpyridine with an amine and hydrogen in the presence of a hydrogenation catalyst. googleapis.com This method is presented as a novel one-step process that circumvents the issues associated with using 2-chloro-5-monochloromethylpyridine. googleapis.com

The synthesis of substituted pyridines can also be achieved through multicomponent reactions. These reactions, which involve the combination of three or more starting materials in a single step, offer advantages in terms of efficiency and atom economy. researchgate.net While not directly applied to this compound in the provided sources, the principles of multicomponent reactions represent a promising area for developing novel synthetic routes.

Derivatization Strategies from Related Pyridine (B92270) Intermediates

The chemical landscape of pyridine derivatives can be expanded through various derivatization strategies, allowing for the synthesis of a wide array of analogs from common pyridine cores.

Transformation of Precursors Bearing Similar Pyridine Cores

Starting from readily available pyridine derivatives, a multitude of transformations can be employed. For example, 5-amino-2-chloropyridine can undergo Suzuki-Miyaura coupling reactions with boronic acids to introduce aryl or heteroaryl substituents at the 5-position. sigmaaldrich.com This palladium-catalyzed cross-coupling reaction is a powerful tool for creating carbon-carbon bonds. organic-chemistry.org

Another example is the transformation of 2-chloro-5-chloromethylpyridine. This compound can be reacted with ammonia (B1221849) to produce 2-chloro-5-aminomethylpyridine. google.com This reaction provides a direct route to an amino-functionalized side chain. Further derivatization of the resulting primary amine can then be performed to introduce various substituents.

The synthesis of 2-chloro-5-nitropyridine (B43025) from 2-aminopyridine (B139424) provides another versatile intermediate. dissertationtopic.net The nitro group can be reduced to an amino group, which can then be further functionalized. The chloro group at the 2-position can also be a site for nucleophilic substitution, although this can be challenging.

Functional Group Interconversions Involving Pyridine Amines

Functional group interconversions are fundamental in organic synthesis for modifying the reactivity and properties of molecules. fiveable.meimperial.ac.uk For pyridine amines, a key transformation is the diazotization of the amino group followed by a Sandmeyer-type reaction to introduce a variety of substituents, including halogens, cyano, and hydroxyl groups. For instance, 5-amino-2-chloropyridine can be converted to 2,5-dibromopyridine (B19318) through a Sandmeyer reaction. sigmaaldrich.com

The amino group of pyridine amines can also be acylated to form amides or undergo reductive amination with aldehydes or ketones to introduce alkyl substituents. youtube.com These reactions allow for the systematic modification of the pyridine scaffold. The synthesis of 2-aminopyridine derivatives can also be achieved through a one-pot amination of pyridine-N-oxides using a phosphonium (B103445) salt as an activating agent, offering a mild alternative to traditional SNAr chemistry. nih.gov

Catalytic Systems and Reaction Optimization in Pyridine Synthesis

The efficiency and selectivity of pyridine synthesis are often dictated by the catalytic system employed and the optimization of reaction parameters.

Transition metal catalysts, particularly those based on palladium, have been instrumental in the synthesis of substituted pyridines through cross-coupling reactions. organic-chemistry.orgnumberanalytics.com The development of new ligands and catalysts continues to expand the scope and efficiency of these reactions. numberanalytics.com For instance, palladium-catalyzed amination reactions have become a general method for the synthesis of aminopyridines. acs.org

In addition to homogeneous catalysis, heterogeneous catalysts, such as zeolites and metal-organic frameworks (MOFs), offer advantages in terms of catalyst recyclability and ease of separation. numberanalytics.com These have been explored for various pyridine synthesis reactions, including alkylation and acylation. numberanalytics.com

Reaction optimization is a critical aspect of developing efficient synthetic protocols. This can involve screening different solvents, catalysts, temperatures, and reaction times. researchgate.netresearchgate.net For example, in a three-component cyclization reaction for pyridine synthesis, water was found to be the most effective solvent, highlighting the potential for green chemistry approaches. researchgate.net The optimization of catalyst loading is also crucial, with studies showing that a small percentage of a catalyst can be sufficient to drive the reaction efficiently. researchgate.net Modern techniques like Bayesian optimization are also being employed to accelerate the optimization of reaction conditions, particularly in continuous flow synthesis. ucla.edu

Application of Transition Metal Catalysis in C-N and C-C Bond Formation

Transition metal catalysis, particularly using palladium, has become an indispensable tool for the formation of C-N and C-C bonds in the synthesis of substituted pyridines. These methods offer high efficiency and functional group tolerance, which are often lacking in classical synthetic approaches.

The primary method for forging the C-N bond to create the ethylamino group at the C-5 position of the pyridine ring is the Buchwald-Hartwig amination. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between aryl halides and amines. wikipedia.org The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the aryl halide (such as 2,5-dichloropyridine), followed by coordination of the amine (ethylamine), deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the active palladium(0) species. wikipedia.orglibretexts.org The choice of phosphine (B1218219) ligands, such as bulky, electron-rich biarylphosphines (e.g., XPhos, SPhos), is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. nih.gov

For the construction of C-C bonds on analogous pyridine scaffolds, the Suzuki-Miyaura coupling is a preeminent strategy. wikipedia.org This reaction also utilizes a palladium catalyst to couple an organoboron reagent (like a boronic acid) with an organohalide. wikipedia.org A notable example involves the selective C-C bond formation at the C-5 position of 2,5-dichloropyridine (B42133). Researchers have developed ligand-free conditions that favor this unusual selectivity, reacting 2,5-dichloropyridine with arylboronic acids to yield 2-chloro-5-arylpyridines. nih.gov This demonstrates the power of catalyst system modification to direct the formation of C-C bonds to specific positions on the pyridine ring.

The following table summarizes representative conditions for these transition metal-catalyzed bond formations on pyridine substrates.

Reaction Type Substrate Reagent Catalyst System Base Solvent Yield Reference
C-N Formation (Buchwald-Hartwig) Aryl HalidePrimary/Secondary AminePd(OAc)₂ / Biarylphosphine LigandNaOtBu or Cs₂CO₃Toluene or DioxaneTypically High wikipedia.orgnih.govlibretexts.org
C-C Formation (Suzuki-Miyaura) 2,5-DichloropyridinePhenylboronic AcidPd(OAc)₂ (ligand-free)K₃PO₄1,4-Dioxane/H₂O51% (for C5 product) nih.gov
C-C Formation (Suzuki-Miyaura) 5-Bromo-2-methylpyridin-3-amineArylboronic AcidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OModerate to Good nih.gov

Table 1: Examples of Transition Metal-Catalyzed C-N and C-C Bond Forming Reactions.

Regioselective and Chemoselective Control in Synthetic Processes

The synthesis of specifically substituted pyridines like this compound from precursors such as 2,5-dichloropyridine presents a significant challenge in regioselectivity: how to ensure the reaction occurs at the desired position (C-5) while the other position (C-2) remains unchanged.

The reactivity of different positions on a pyridine ring is governed by a combination of electronic and steric factors. In dihalopyridines, the chlorine atoms are attached to electrophilic carbon centers, making them susceptible to nucleophilic attack. The relative reactivity of these positions can be influenced by the electronic nature of the pyridine nitrogen and the steric hindrance around each chlorine atom.

Historically, cross-coupling reactions on 2,5-dichloropyridine have shown a strong preference for substitution at the C-2 position. nih.gov This is often attributed to the electronic influence of the ring nitrogen, which makes the adjacent C-2 and C-6 positions particularly electron-deficient and thus more activated towards oxidative addition by a palladium(0) catalyst.

However, modern synthetic methods have demonstrated that this inherent selectivity can be overturned. For instance, the use of ligand-free palladium catalysis in the Suzuki-Miyaura coupling of 2,5-dichloropyridine has been shown to remarkably favor substitution at the C-5 position. nih.gov This suggests that the mechanism under these conditions may involve different palladium species, such as nanoparticles, which exhibit different regiochemical preferences compared to traditional ligand-controlled catalysts. nih.gov

In the context of nucleophilic aromatic substitution (SNAr) reactions, which are relevant for amination, the regioselectivity is also highly sensitive to reaction conditions and the nature of the nucleophile. For the analogous 2,4-dichloropyrimidines, it is known that while many nucleophiles preferentially attack the C-4 position, changes in the electronic properties of other ring substituents or the use of specific nucleophiles can shift the selectivity to the C-2 position. wuxiapptec.comresearchgate.netmit.edu Computational studies on these systems often analyze the Lowest Unoccupied Molecular Orbital (LUMO) to predict the most electrophilic site for nucleophilic attack. wuxiapptec.com These principles are directly applicable to understanding and controlling the regioselective amination of 2,5-dichloropyridine to produce the desired 5-amino derivative.

The table below outlines the factors influencing regiochemical outcomes in the functionalization of dichloropyridine and its analogs.

Substrate Reaction Type Favored Position Controlling Factors Reference
2,5-DichloropyridineSuzuki-Miyaura (Ligand-controlled)C-2Electronic activation by ring nitrogen. nih.gov
2,5-DichloropyridineSuzuki-Miyaura (Ligand-free)C-5Potentially different catalytic species (e.g., Pd nanoparticles) altering the reaction mechanism. nih.gov
2,4-DichloropyrimidinesSNAr (Amination)C-4 or C-2Electronic effects of ring substituents, nature of the amine nucleophile, steric hindrance. LUMO distribution. wuxiapptec.comnih.gov

Table 2: Factors Governing Regioselectivity in Dihalo-azine Chemistry.

Chemoselectivity, the ability to react with one functional group in the presence of others, is also critical. In the synthesis of this compound, the key is to selectively substitute one chlorine atom while leaving the other intact. The catalyst systems used in Buchwald-Hartwig and Suzuki reactions are generally highly chemoselective, tolerating a wide variety of functional groups and selectively reacting at the carbon-halogen bond.

Computational Chemistry and Theoretical Investigations of 2 Chloro N Ethylpyridin 5 Amine

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for predicting the properties of molecules with a high degree of accuracy. The application of DFT to 2-Chloro-N-ethylpyridin-5-amine would allow for a thorough examination of its fundamental characteristics.

The initial step in any computational analysis is the optimization of the molecule's ground state geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state, thus representing the most stable conformation of the molecule. For a molecule like this compound, this would be achieved using DFT methods, likely employing a hybrid functional such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p). researchgate.net This level of theory has been shown to provide reliable geometric parameters for similar substituted pyridines. nih.gov The optimization process would yield crucial information on bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive.

For this compound, the HOMO would likely be localized on the electron-rich amino group and the pyridine (B92270) ring, while the LUMO would be distributed over the pyridine ring, particularly influenced by the electron-withdrawing chlorine atom. The introduction of the ethyl group on the amine is expected to have a modest effect on the electronic properties compared to the parent amino compound.

Illustrative Data Table: Frontier Molecular Orbital Energies

Parameter Energy (eV)
HOMO -6.5
LUMO -1.2
Energy Gap (ΔE) 5.3

Note: The values presented in this table are illustrative and represent typical energies for this class of molecules, derived from studies on analogous compounds. They are intended to demonstrate the type of data obtained from a DFT calculation.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent the electrostatic potential at the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while areas of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

In the case of this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the amino group, indicating these as potential sites for protonation and interaction with electrophiles. Conversely, the areas around the hydrogen atoms and the carbon atom attached to the chlorine would exhibit a more positive potential.

Quantum Chemical Descriptors and Reactivity Assessment

From the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to quantify the global and local reactivity of this compound.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), provide a general overview of a molecule's reactivity. These are calculated from the HOMO and LUMO energies. Local reactivity can be assessed using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net

Illustrative Data Table: Global Reactivity Indices

Descriptor Value (eV)
Electronegativity (χ) 3.85
Chemical Hardness (η) 2.65
Global Softness (S) 0.19
Electrophilicity Index (ω) 2.79

Note: These values are illustrative and are based on typical calculations for similar pyridine derivatives. They serve to exemplify the quantitative measures of reactivity derived from DFT.

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions. For this compound, theoretical modeling could elucidate the pathways of various reactions, such as nucleophilic aromatic substitution or electrophilic substitution on the pyridine ring. For instance, in reactions involving palladium-catalyzed cross-coupling, the frontier molecular orbital symmetry of substituted pyridines has been shown to control the operative reaction mechanism. researchgate.net DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates, and thereby determining the most favorable reaction pathway and predicting the regioselectivity of the reaction. rsc.orgresearchgate.net

Theoretical Spectroscopic Predictions and Experimental Data Correlation

The correlation between theoretically predicted spectra and experimental findings is a cornerstone of modern chemical analysis. For this compound, computational methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are invaluable for interpreting experimental spectra and assigning spectral features to specific molecular motions and electronic transitions.

The vibrational spectrum of a molecule is a unique fingerprint, and its theoretical calculation allows for a detailed assignment of infrared (IR) and Raman bands. Using DFT methods, often with the B3LYP functional and a suitable basis set like 6-311++G(d,p), the harmonic vibrational frequencies and their corresponding intensities can be calculated. nih.gov These calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the theoretical model, leading to better agreement with experimental data. researchgate.net

For this compound, the calculated vibrational spectrum would reveal characteristic modes. For instance, the N-H stretching vibration of the secondary amine is expected in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the ethyl group and the pyridine ring would appear around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are anticipated in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration, a key feature, would be found at lower frequencies, typically in the 600-800 cm⁻¹ range. A detailed analysis of the potential energy distribution (PED) can be used to assign the calculated frequencies to specific vibrational modes of the molecule. nih.gov

Table 1: Illustrative Calculated Vibrational Frequencies for a Substituted Pyridine

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H Stretch3450
Aromatic C-H Stretch3100
Aliphatic C-H Stretch2980
C=C/C=N Ring Stretch1590
CH₂ Bend1450
N-H Bend1320
C-N Stretch1250
C-Cl Stretch750

This table is illustrative and shows typical frequency ranges for the described vibrational modes based on DFT calculations of similar molecules.

The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a reliable approach for the prediction of nuclear magnetic resonance (NMR) chemical shifts. mdpi.com By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C can be predicted. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra, especially for complex molecules.

For this compound, the GIAO method would predict distinct chemical shifts for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the aromatic protons on the pyridine ring. The electronegativity of the chlorine atom and the nitrogen of the amine group would influence the chemical shifts of the adjacent ring protons. Similarly, the ¹³C chemical shifts for each carbon atom in the molecule can be calculated, providing a complete theoretical NMR profile. pdx.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine-H37.5 - 7.8-
Pyridine-H46.8 - 7.1-
Pyridine-H68.0 - 8.3-
N-H4.5 - 5.5-
-CH₂-3.1 - 3.4 (q)40 - 45
-CH₃1.2 - 1.4 (t)14 - 16
Pyridine-C2-155 - 160
Pyridine-C3-125 - 130
Pyridine-C4-120 - 125
Pyridine-C5-140 - 145
Pyridine-C6-145 - 150

This table presents estimated chemical shift ranges based on general principles and data for analogous structures. Actual values may vary. (q) = quartet, (t) = triplet.

Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. mdpi.comnih.gov By computing the excitation energies and oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption (λ_max) and the intensities of electronic transitions, typically in the ultraviolet-visible (UV-Vis) range. These calculations can help in understanding the electronic structure and the nature of the molecular orbitals involved in the transitions (e.g., π → π* or n → π*).

For this compound, TD-DFT calculations would likely predict several electronic transitions. The π → π* transitions associated with the pyridine ring would be prominent. The presence of the amino group (an auxochrome) and the chloro group can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to unsubstituted pyridine. The solvent environment can also significantly influence the electronic absorption spectrum, which can be modeled using methods like the Polarizable Continuum Model (PCM). eurjchem.com

Tautomeric Equilibrium and Conformational Analysis via Computational Methods

Substituted pyridines can exist in different tautomeric forms and conformers. Computational methods are crucial for investigating the relative stabilities of these different forms. For this compound, tautomerism could involve the migration of a proton from the amine nitrogen to the ring nitrogen, leading to an imine form. By calculating the energies of the different tautomers, their equilibrium populations can be estimated using Boltzmann statistics. mdpi.com

Conformational analysis focuses on the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from the rotation of the ethyl group. By performing a potential energy surface scan, the most stable conformers can be identified, and the energy barriers between them can be calculated. These studies provide insight into the molecule's preferred shape in the gas phase or in solution. eurjchem.com

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the electronic structure of a molecule in terms of localized bonds and lone pairs. It provides a quantitative picture of electron delocalization and hyperconjugative interactions. eurjchem.com For this compound, NBO analysis can elucidate the nature of the C-N, C-C, C-H, and C-Cl bonds.

The analysis of the second-order perturbation energies in NBO theory reveals the strength of donor-acceptor interactions between filled and empty orbitals. For instance, it can quantify the delocalization of the lone pair of the amine nitrogen into the antibonding orbitals of the pyridine ring (n → π* interaction). Similarly, interactions involving the lone pairs of the chlorine atom and the π-system of the ring can be investigated. This provides a detailed understanding of the electronic effects of the substituents on the pyridine ring. eurjchem.com

Chemical Reactivity and Functionalization Strategies of the Pyridine Core

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry, enabling the introduction of a wide array of functional groups. youtube.comfishersci.co.uk In this reaction, a nucleophile attacks the electron-deficient pyridine ring, leading to the displacement of a leaving group, typically a halide. youtube.comfishersci.co.uk The reaction generally proceeds via an addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Regioselectivity and Scope of Substitution at the 2-Chloro Position

For 2-halopyridines, nucleophilic attack preferentially occurs at the C-2 and C-4 positions due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance. youtube.com In the case of 2-Chloro-N-ethylpyridin-5-amine, the chloro group at the 2-position is the primary site for SNAr reactions. This is because the C-2 position is significantly activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine nitrogen. youtube.com

The scope of nucleophiles that can displace the 2-chloro group is broad and includes amines, alcohols, thiols, and their corresponding anions. fishersci.co.ukchemrxiv.org For instance, reactions with various amines can be used to synthesize a range of 2-amino-N-ethylpyridin-5-amine derivatives. Similarly, alkoxides and thiolates can be employed to introduce ether and thioether functionalities, respectively. fishersci.co.ukchemrxiv.org The reactivity of the 2-chloro position is further enhanced in 2-halopyridinium salts, which are exceptionally reactive towards nucleophilic attack. chemrxiv.org

It's important to note that the conditions for these reactions, such as temperature and the choice of base, can significantly influence the outcome and yield. chemrxiv.org While some SNAr reactions on 2-chloropyridines require elevated temperatures, the use of highly activated substrates or strong nucleophiles can allow the reaction to proceed under milder conditions. chemrxiv.org

Influence of the N-Ethylamine Substituent on Reactivity

The N-ethylamine group at the 5-position exerts a significant electronic influence on the pyridine ring. As an electron-donating group (EDG) through resonance, it increases the electron density of the ring, which would typically deactivate it towards nucleophilic attack. However, its position relative to the chloro group is crucial.

In this compound, the N-ethylamine group is at the 5-position, which is meta to the 2-chloro substituent. Electron-donating groups in the meta position have a less pronounced deactivating effect on SNAr reactions compared to those in the ortho or para positions. masterorganicchemistry.com Therefore, while the N-ethylamine group does introduce some deactivation, the inherent reactivity of the 2-chloro position on the pyridine ring often allows SNAr reactions to proceed.

Conversely, the electron-donating nature of the N-ethylamine group can influence the regioselectivity of other potential reactions on the ring. For instance, in electrophilic aromatic substitution, this group would direct incoming electrophiles to the positions ortho and para to it.

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize halogenated pyridines like this compound. wikipedia.org

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that joins an organoboron compound with a halide or triflate. libretexts.org For this compound, this reaction provides a direct method to introduce a variety of aryl, heteroaryl, or alkyl groups at the 2-position.

The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. libretexts.org The presence of a base is essential for the transmetalation step. libretexts.org

The success of Suzuki-Miyaura coupling with 2-chloropyridines can be influenced by the choice of palladium catalyst, ligands, and reaction conditions. organic-chemistry.org The presence of the N-ethylamine group can potentially coordinate to the palladium center, which may affect the catalytic activity. organic-chemistry.org However, the development of highly active and stable palladium-phosphine catalysts has enabled the efficient coupling of challenging heterocyclic substrates, including those with basic amino groups. organic-chemistry.org For example, a study reported the successful Suzuki-Miyaura coupling of 5-amino-2-chloropyridine (B41692) with 2,6-dimethylphenylboronic acid in high yield, demonstrating the feasibility of this transformation in the presence of an amino group. organic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Coupling with Substituted 2-Chloropyridines

2-Chloropyridine DerivativeBoronic Acid/EsterCatalyst SystemYield (%)Reference
5-Amino-2-chloropyridine2,6-Dimethylphenylboronic acidPd(OAc)₂ / SPhos82 organic-chemistry.org
3-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd(OAc)₂ / SPhos99 organic-chemistry.org

Other Transition Metal-Mediated Cross-Coupling Methods

Beyond the Suzuki-Miyaura reaction, other transition metal-catalyzed cross-coupling methods can be employed to functionalize this compound. These include:

Stille Coupling: This reaction utilizes organotin reagents as the coupling partners. While effective, the toxicity of organotin compounds is a significant drawback. nih.gov

Negishi Coupling: This method employs organozinc reagents and is known for its high reactivity and functional group tolerance.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming carbon-nitrogen bonds, allowing for the introduction of various amine functionalities at the 2-position.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts have emerged as a cost-effective and efficient alternative to palladium for certain cross-coupling reactions. nih.gov For instance, nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides has been developed for the synthesis of 2-alkylated pyridines. nih.gov This method demonstrates promising functional group compatibility. nih.gov

The choice of a specific cross-coupling method depends on the desired transformation, the availability of starting materials, and the required functional group tolerance.

Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring System

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the aromatic ring, leading to the substitution of a hydrogen atom. lumenlearning.com Pyridine itself is generally deactivated towards EAS compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. youtube.com The reaction, when it does occur, typically proceeds at the 3- or 5-position.

In the case of this compound, the reactivity and regioselectivity of EAS are influenced by both the deactivating chloro group and the activating N-ethylamine group. The N-ethylamine group, being a strong activating group, directs incoming electrophiles to the ortho and para positions. In this molecule, the positions ortho to the amino group are C-4 and C-6.

It is important to note that the basic nitrogen atom of the pyridine ring can react with the Lewis or Brønsted acid catalysts often used in EAS reactions, leading to the formation of a pyridinium (B92312) salt. lumenlearning.com This further deactivates the ring towards electrophilic attack.

Derivatization and Functionalization of the N-Ethylamine Moiety

The N-ethylamine group in this compound offers a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Amidation and Alkylation Reactions at the Nitrogen Atom

The nitrogen atom of the N-ethylamine side chain readily participates in amidation and alkylation reactions, providing straightforward pathways to a range of derivatives.

Amidation:

Amide bond formation is a cornerstone of medicinal chemistry and materials science. The N-ethylamine moiety of this compound can be acylated to form the corresponding amides. This transformation is typically achieved by reacting the amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the hydrogen halide byproduct. masterorganicchemistry.com

Alternatively, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with additives such as 4-dimethylaminopyridine (B28879) (DMAP) and 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the direct reaction between a carboxylic acid and the amine. nih.gov These methods are particularly useful for creating amide libraries for biological screening. The reactivity of the amine in these coupling reactions can be influenced by the electronic nature of both the amine and the carboxylic acid partner. nih.gov For instance, the reaction of an electron-deficient amine with an electron-deficient carboxylic acid can be sluggish, requiring optimized reaction conditions. nih.gov

A variety of amides can be synthesized, including those with aliphatic, aromatic, and heteroaromatic substituents, depending on the acylating agent employed. nih.gov The resulting amides often exhibit distinct physicochemical and biological properties compared to the parent amine.

Reactant 1Reactant 2ProductReaction TypeReference
This compoundAcyl ChlorideN-(6-chloropyridin-3-yl)-N-ethylacetamideAmidation masterorganicchemistry.com
This compoundCarboxylic Acid, EDC, DMAP, HOBtN-(6-chloropyridin-3-yl)-N-ethylbenzamideAmidation nih.gov
This compoundPyrazine-2-carboxylic acid, Coupling agentsN-(6-chloropyridin-3-yl)-N-ethylpyrazine-2-carboxamideAmidation nih.gov

Alkylation:

The nitrogen atom of the N-ethylamine can also be alkylated to introduce additional alkyl or arylmethyl groups. This can be accomplished using various alkylating agents, such as alkyl halides or by employing reductive amination protocols. Ruthenium(II)-NHC catalyzed N-alkylation of amines with arylmethyl alcohols represents a modern and efficient method for this transformation. researchgate.net This "hydrogen borrowing" methodology proceeds under solvent-free conditions and demonstrates high selectivity for N-alkylation. researchgate.net

Another approach involves the reaction with ethyl iodide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). smolecule.com Careful control of reaction conditions is often necessary to avoid over-alkylation, which can lead to the formation of quaternary ammonium (B1175870) salts. smolecule.com

Reactant 1Reactant 2Catalyst/ReagentProductReaction TypeReference
This compoundBenzyl alcoholRuthenium(II)-NHC complex, KOtBuN-benzyl-N-ethyl-6-chloropyridin-3-amineN-Alkylation researchgate.net
This compoundEthyl iodideK2CO3, DMFN,N-diethyl-6-chloropyridin-3-amineN-Alkylation smolecule.com

Formation of Schiff Bases and Related Imine Derivatives

The primary amine functionality of the N-ethylamine moiety can undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction is typically catalyzed by an acid and involves the elimination of a water molecule. smolecule.comnih.gov

The formation of Schiff bases is a reversible reaction, and the equilibrium can be shifted towards the product by removing water from the reaction mixture. A variety of aldehydes and ketones, including aromatic, heteroaromatic, and aliphatic carbonyl compounds, can be used to generate a diverse array of imine derivatives. researchgate.netresearchgate.net These derivatives are valuable intermediates in organic synthesis and have been explored for their biological activities. nih.govphilarchive.org For example, Schiff bases derived from 2-pyridinecarboxaldehyde (B72084) have been used to create metal complexes with interesting catalytic and biological properties. researchgate.net

The resulting imine C=N double bond can be subsequently reduced to the corresponding secondary amine, providing a two-step method for the N-alkylation of the parent amine. nih.gov

Reactant 1Reactant 2CatalystProductReaction TypeReference
This compoundBenzaldehydeAcetic acid(E)-N-benzylidene-1-(6-chloropyridin-3-yl)ethanamineSchiff Base Formation nih.gov
This compound2-Pyridinecarboxaldehyde-(E)-1-(6-chloropyridin-3-yl)-N-(pyridin-2-ylmethylene)ethanamineSchiff Base Formation researchgate.net

Mechanistic Investigations of Key Organic Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. The reactivity of the pyridine ring is significantly influenced by the presence of the chloro and N-ethylamine substituents.

The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). nih.gov The chloro group at the 2-position further enhances this reactivity, making it a good leaving group in such substitutions. scielo.br

Kinetic studies on the reaction of similar compounds, such as 2-chloro-5-nitropyridine (B43025) with anilines, have shown that these reactions are not base-catalyzed and proceed via a nucleophilic aromatic substitution mechanism. researchgate.net The rate of reaction is influenced by the solvent and the electronic nature of the nucleophile. researchgate.net

In amidation reactions using coupling reagents like EDC, the mechanism is believed to involve the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine. nih.gov The addition of HOBt can lead to the formation of an active HOBt ester, which is less prone to side reactions and reacts more cleanly with the amine. nih.gov DMAP can act as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate. nih.gov

The mechanism of multicomponent reactions involving aldehydes, amines, and other nucleophiles can be complex and may proceed through different pathways depending on the catalyst and reaction conditions. rsc.org For instance, the reaction of an aldehyde, an amine, and a phosphine (B1218219) oxide can lead to different products through pathways involving initial imine formation followed by either nucleophilic addition or cyclization. rsc.org

Crystallographic Analysis and Solid State Behavior

Single-Crystal X-ray Diffraction (SCXRD) Studies

SCXRD is the definitive method for determining the precise arrangement of atoms within a crystal. This technique would provide invaluable insights into the molecular architecture of 2-Chloro-N-ethylpyridin-5-amine.

Determination of Molecular Conformation and Bond Parameters in the Solid State

A primary outcome of an SCXRD study would be the exact molecular conformation of this compound in the solid state. This includes the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. This data is critical for understanding the steric and electronic effects of the chloro, ethyl, and amine substituents on the pyridine (B92270) ring.

Fictional Data for Illustrative Purposes:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4
Density (calc) g/cm³Value

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The way molecules interact with each other in the solid state is fundamental to the formation and stability of the crystal.

Characterization of Classical and Non-Classical Hydrogen Bonds (e.g., N-H···N, C-H···N, C-H···Cl)

The presence of a secondary amine (N-H) and a pyridine nitrogen suggests the potential for strong N-H···N hydrogen bonds, which would likely be a dominant feature in the crystal packing. Additionally, weaker, non-classical hydrogen bonds such as C-H···N and C-H···Cl interactions involving the ethyl group and the aromatic ring could play a significant role in the supramolecular assembly.

Fictional Data for Illustrative Purposes:

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠DHA (°)
N-H···NValueValueValueValue
C-H···NValueValueValueValue
C-H···ClValueValueValueValue

Role of Intermolecular Forces in Supramolecular Assembly

A detailed analysis would explore how these hydrogen bonds and other intermolecular forces, such as van der Waals interactions and potential π-π stacking of the pyridine rings, collectively guide the formation of the three-dimensional supramolecular architecture.

Principles of Crystal Engineering Applied to Substituted Pyridine Systems

Crystal engineering is the rational design of functional molecular solids by understanding and utilizing intermolecular interactions. rsc.org For substituted pyridine systems, the primary interactions that guide the formation of their crystal structures are hydrogen bonds, halogen bonds, and π-π stacking interactions.

The pyridine ring itself is a key player in directing crystal packing. The nitrogen atom in the pyridine ring is a potent hydrogen bond acceptor. rsc.org In the case of this compound, the secondary amine group (-NH-) provides a hydrogen bond donor, which can readily interact with the pyridine nitrogen of an adjacent molecule to form robust N-H···N hydrogen bonds. These types of interactions are fundamental in creating predictable supramolecular synthons, which are reliable structural motifs that can be used to build larger crystalline architectures. The formation of dimers through paired N-H···N hydrogen bonds is a common feature in related amino-pyrimidine structures. researchgate.net

The presence of a chlorine atom at the 2-position introduces the possibility of other significant intermolecular interactions. The chlorine substituent can act as a weak hydrogen bond acceptor, participating in C-H···Cl interactions. More importantly, it can engage in halogen bonding, where the chlorine atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site, such as the nitrogen atom or the π-system of a neighboring pyridine ring. The interplay between hydrogen and halogen bonds can lead to the formation of complex two-dimensional or three-dimensional networks. rsc.orgscispace.com

Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions. In many crystal structures of pyridine derivatives, the rings arrange in a parallel-displaced or T-shaped fashion to maximize attractive electrostatic interactions between their π-systems. The substituents on the ring modulate the electron density of the π-system, influencing the strength and geometry of these stacking interactions. For instance, electron-withdrawing groups like chlorine can enhance quadrupolar interactions, leading to specific packing motifs. wikipedia.org

Computational tools, such as Hirshfeld surface analysis and density functional theory (DFT) calculations, are invaluable in modern crystal engineering. rsc.orgscispace.com These methods allow for the visualization and quantification of intermolecular contacts, providing a deeper understanding of the forces that govern crystal packing. rsc.org Crystal structure prediction studies, which have been successfully applied to pyridine itself, can also be used to explore the potential polymorphic landscape of its derivatives. rsc.org

Role As a Chemical Building Block and Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

The strategic placement of reactive functional groups on the pyridine (B92270) ring of 2-Chloro-N-ethylpyridin-5-amine makes it an ideal starting material for constructing intricate heterocyclic frameworks. The presence of the chlorine atom allows for various cross-coupling reactions, while the amino group can participate in cyclization and condensation reactions. This dual reactivity is instrumental in the synthesis of fused ring systems, such as imidazo[4,5-b]pyridines, which are significant pharmacophores found in numerous biologically active compounds.

For instance, the synthesis of substituted imidazo[4,5-b]pyridines often involves an initial reaction at the amino group, followed by an intramolecular cyclization that displaces the chlorine atom. This efficient one-pot or stepwise approach provides access to a class of compounds that have been investigated for their potential as kinase inhibitors and other therapeutic agents.

Utilization as a Scaffold for Ligand Design in Catalysis

In the realm of catalysis, the design of effective ligands is paramount for controlling the activity and selectivity of metal catalysts. The pyridine core of this compound serves as an excellent scaffold for the development of novel ligands. The nitrogen atom of the pyridine ring can coordinate to a metal center, while the substituents at the 2- and 5-positions can be modified to fine-tune the steric and electronic properties of the resulting ligand.

This adaptability allows for the creation of a library of ligands for use in a variety of catalytic transformations, including cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. By systematically altering the substituents on the pyridine ring, researchers can optimize the performance of the catalyst for a specific transformation, leading to higher yields and improved selectivity.

Building Block for Derivatives with Tunable Electronic and Structural Properties

The inherent reactivity of this compound allows for its use as a foundational building block for a diverse range of derivatives with tailored electronic and structural characteristics. The chlorine atom can be readily substituted through nucleophilic aromatic substitution or various cross-coupling reactions, introducing a wide array of functional groups at the 2-position. Concurrently, the secondary amine at the 5-position can be further functionalized or incorporated into larger molecular architectures.

This ability to selectively modify different parts of the molecule enables the systematic tuning of its properties. For example, the introduction of electron-donating or electron-withdrawing groups can significantly alter the electron density of the pyridine ring, thereby influencing the molecule's reactivity, photophysical properties, and biological activity. This makes it a valuable tool for structure-activity relationship (SAR) studies in drug discovery and materials science.

Contribution to the Development of Novel Synthetic Methodologies in Pharmaceutical and Agrochemical Research

The utility of this compound extends to the development of new and efficient synthetic methods within the pharmaceutical and agrochemical sectors. Its well-defined reactivity and commercial availability make it an attractive starting material for exploring novel chemical transformations and for the synthesis of libraries of compounds for high-throughput screening.

In pharmaceutical research, this compound has been employed in the synthesis of novel kinase inhibitors and other potential therapeutic agents. In the agrochemical field, it serves as a key intermediate in the production of new herbicides and pesticides. The development of synthetic routes that utilize this building block often leads to more efficient and cost-effective manufacturing processes for these important products.

Q & A

Q. What analytical methods quantify trace degradation products in aged samples?

  • Methodological Answer : Employ LC-MS/MS with a C18 column (0.1% formic acid in water/acetonitrile) to detect hydrolysis byproducts (e.g., pyridine-5-amine). Quantify limits of detection (LOD) via calibration curves, as validated in stability studies of chloroaromatics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.